

Physical and chemical characteristics of propyl hexanoate

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Propyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **propyl hexanoate**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

Propyl hexanoate, also known as propyl caproate, is an ester with the chemical formula $C_9H_{18}O_2.[1][2]$ It is formed from the esterification of hexanoic acid and propanol.[1][2] It presents as a clear, colorless liquid and is known for its characteristic fruity aroma, often described as being similar to blackberries or pineapple.[1] This compound is utilized in the food and fragrance industries and serves as a solvent for organic compounds.

Structural and General Data



Property	Value	Source(s)
IUPAC Name	propyl hexanoate	
Synonyms	Propyl caproate, n-Propyl hexanoate	-
CAS Number	626-77-7	-
Chemical Formula	C9H18O2	-
Molar Mass	158.24 g/mol	_
Appearance	Clear, colorless liquid	_
Odor	Sweet, fruity, pineapple-like	_

Physical Properties

Property	Value	Source(s)
Melting Point	-68 °C (-90 °F; 205 K)	
Boiling Point	187 °C (369 °F; 460 K)	-
Density	0.867 g/mL at 25 °C	-
Refractive Index (n20/D)	1.412	-
Solubility in Water	101.9 mg/L at 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in alcohol and oils	_
Flash Point	125 °F (51.7 °C)	-

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of **propyl hexanoate**.

Determination of Boiling Point



The boiling point of **propyl hexanoate** can be determined using a method based on ASTM D7398, which is a standard test method for the boiling range distribution of fatty acid methyl esters by gas chromatography.

Methodology:

- Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a 5% phenylmethylpolysiloxane column) is used.
- Sample Preparation: A dilute solution of propyl hexanoate in a suitable solvent (e.g., hexane) is prepared.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Calibration: The instrument is calibrated using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.
- Analysis: The prepared sample is injected into the GC. The retention time of the propyl hexanoate peak is recorded.
- Determination: The boiling point of **propyl hexanoate** is determined by correlating its retention time with the calibration curve.

Determination of Density

The density of **propyl hexanoate** can be determined using the hydrometer method as outlined in ASTM D1298.



Methodology:

- Apparatus: A calibrated glass hydrometer and a clear, cylindrical container (hydrometer cylinder) are required.
- Procedure:
 - The hydrometer cylinder is filled with the **propyl hexanoate** sample.
 - The hydrometer is gently lowered into the liquid until it floats freely.
 - The temperature of the sample is recorded.
 - The point at which the surface of the liquid cuts the hydrometer scale is read. For transparent liquids, the reading is taken at the bottom of the meniscus.
- Calculation: The observed hydrometer reading is corrected to the reference temperature (15

 °C or 60 °F) using standard petroleum measurement tables to obtain the density.

Determination of Refractive Index

The refractive index of **propyl hexanoate** can be measured using a refractometer according to a procedure based on ASTM D1218.

Methodology:

- Instrumentation: A calibrated Abbe refractometer with a light source (typically a sodium D line at 589.3 nm) and a temperature-controlled prism is used.
- Procedure:
 - A few drops of the **propyl hexanoate** sample are placed on the prism of the refractometer.
 - \circ The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).
 - The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.



- The refractive index is read from the instrument's scale.
- Correction: If the measurement is not made at the standard reference temperature, a temperature correction is applied.

Spectroscopic Analysis

Methodology:

- Instrumentation: A GC-MS system with a capillary column (e.g., SLB®-5ms) is used.
- Sample Preparation: A dilute solution of propyl hexanoate in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.
- GC Conditions:
 - Injector Temperature: 220-250 °C
 - Oven Program: Initial temperature of 60-70 °C, held for 2 minutes, then ramped at 5-10
 °C/min to a final temperature of 240-280 °C, which is held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Acquisition Mode: Full scan for qualitative analysis.
- Data Analysis: The resulting mass spectrum is compared with reference spectra in databases such as NIST for identification.

Methodology:

Instrumentation: An FTIR spectrometer.



- Sample Preparation: A drop of neat liquid **propyl hexanoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Analysis: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Data Interpretation: The spectrum is analyzed for characteristic absorption bands of esters, such as the C=O stretch (around 1735-1750 cm⁻¹) and C-O stretches (around 1000-1300 cm⁻¹).

Methodology:

- Instrumentation: An NMR spectrometer (e.g., 200 MHz or higher).
- Sample Preparation: A small amount of propyl hexanoate (15-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Analysis: The ¹H NMR and ¹³C NMR spectra are acquired.
- Data Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals, and the chemical shifts of the carbon signals are analyzed to confirm the structure of **propyl hexanoate**. For ¹H NMR of ethyl ethanoate (a similar ester), the protons on the carbon adjacent to the carbonyl group are expected around 2.1-2.6 ppm, while the protons on the carbon adjacent to the ester oxygen are expected around 3.7-4.1 ppm.

Chemical Reactivity and Pathways

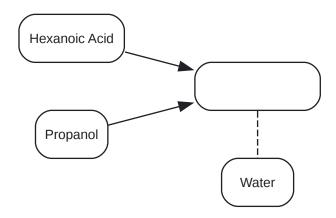
Propyl hexanoate undergoes typical ester reactions, including synthesis via esterification, hydrolysis, and transesterification.

Synthesis: Fischer Esterification

Propyl hexanoate is synthesized by the Fischer esterification of hexanoic acid with propanol, using an acid catalyst such as sulfuric acid.



H₂SO₄ (catalyst)



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Caption: Fischer Esterification of Hexanoic Acid and Propanol.

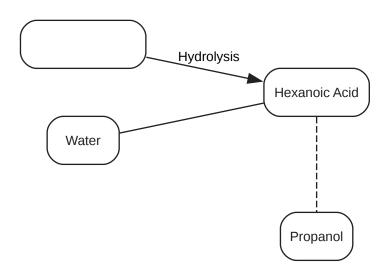
Hydrolysis

Hydrolysis is the reverse of esterification, where the ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

In the presence of a dilute acid, the hydrolysis of **propyl hexanoate** is a reversible reaction.



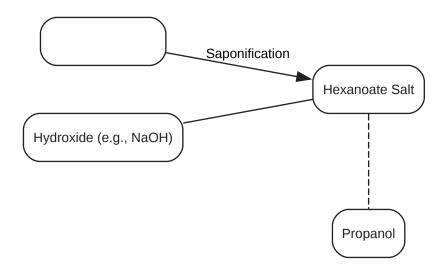




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Caption: Acid-Catalyzed Hydrolysis of **Propyl Hexanoate**.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid.



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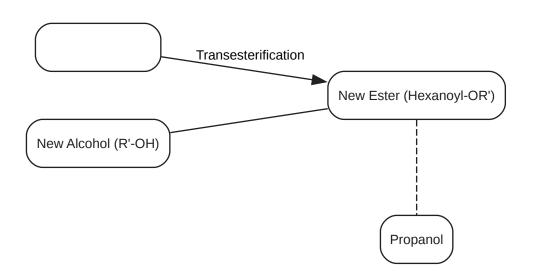
Caption: Base-Catalyzed Hydrolysis (Saponification) of **Propyl Hexanoate**.



Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid or Base Catalyst



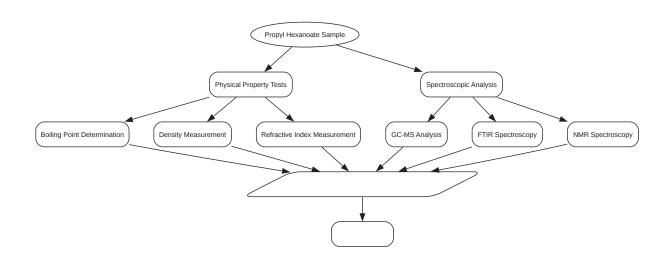
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Caption: Transesterification of **Propyl Hexanoate**.

Analytical Workflow

The comprehensive characterization of **propyl hexanoate** involves a series of analytical techniques to confirm its identity, purity, and physical properties.





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Caption: Analytical Workflow for the Characterization of **Propyl Hexanoate**.

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